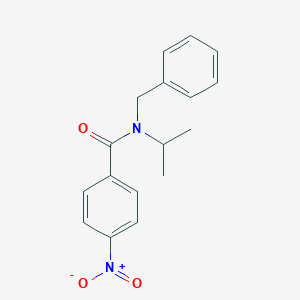

N-benzyl-N-isopropyl-4-nitrobenzamide

Descripción

N-Benzyl-N-isopropyl-4-nitrobenzamide (CAS: 313496-12-7) is a benzamide derivative with the molecular formula C₁₇H₁₈N₂O₃ and a molecular weight of 298.34 g/mol . Its structure features a nitro group (-NO₂) at the para position of the benzoyl moiety, an isopropyl group (-C₃H₇), and a benzyl group (-CH₂C₆H₅) attached to the amide nitrogen. The compound is commercially available (e.g., Thermo Scientific) with a purity of 97% and is characterized by the SMILES string: CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N+[O-] .

Propiedades

Número CAS |

313496-12-7 |

|---|---|

Fórmula molecular |

C17H18N2O3 |

Peso molecular |

298.34g/mol |

Nombre IUPAC |

N-benzyl-4-nitro-N-propan-2-ylbenzamide |

InChI |

InChI=1S/C17H18N2O3/c1-13(2)18(12-14-6-4-3-5-7-14)17(20)15-8-10-16(11-9-15)19(21)22/h3-11,13H,12H2,1-2H3 |

Clave InChI |

WOIOOHBTONFDSI-UHFFFAOYSA-N |

SMILES |

CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

SMILES canónico |

CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare N-benzyl-N-isopropyl-4-nitrobenzamide with structurally related benzamide derivatives, focusing on substituent effects, molecular properties, and synthetic routes:

Key Comparisons

Electronic Effects: The nitro group in N-benzyl-N-isopropyl-4-nitrobenzamide is a strong electron-withdrawing group, which polarizes the benzamide core and may enhance electrophilic reactivity at the aromatic ring .

Steric and Solubility Considerations: The benzyl and isopropyl groups in the target compound introduce steric bulk, which may reduce solubility in polar solvents compared to simpler analogs like N,N-diethyl-4-nitrobenzamide .

Synthetic Utility: N-Benzyl-N-isopropyl-4-nitrobenzamide is synthesized via conventional amidation reactions, as inferred from its commercial availability and structural analogs . In contrast, N-(2-((4-chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide () employs a multicomponent reaction with 4-chlorophenyl isocyanate, highlighting divergent synthetic strategies for benzamide derivatives .

Research Findings and Limitations

- Spectroscopic Data: NMR and HRMS data for analogs like N-(2-((4-chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide () provide benchmarks for characterizing the target compound’s structure, though such data are absent in the provided evidence for N-benzyl-N-isopropyl-4-nitrobenzamide .

- Thermodynamic Properties : The absence of melting point or solubility data for the target compound limits direct comparison with analogs like N-hydroxy-4-isopropylbenzamide (melting point: 142.9–143.4°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.